Ethyl 2,6-dimethylbenzoate
Overview
Description
Ethyl 2,6-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,6-dimethylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Scientific Research Applications
Ethyl 2,6-dimethylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2,6-dimethylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2,6-dimethylbenzoic acid and ethanol.
Reduction: 2,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological studies, it may interact with enzymes or receptors, influencing metabolic pathways or inhibiting specific enzymatic activities.
Comparison with Similar Compounds
Ethyl 2,6-dimethylbenzoate can be compared with other esters of benzoic acid, such as:
Ethyl benzoate: Lacks the methyl groups at positions 2 and 6, making it less sterically hindered.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,5-dimethylbenzoate: Methyl groups are at positions 3 and 5, leading to different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of methyl groups at positions 2 and 6, which influence its reactivity and steric properties. This makes it a valuable compound in specific synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 2,6-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSIMLSNFENNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334462 | |
Record name | Ethyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36596-67-5 | |
Record name | Ethyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2,6-dimethylbenzoate in the preparation of supported propene polymerization catalysts?
A: this compound, along with other sterically hindered aromatic esters, plays a crucial role as a complexing agent in the preparation of highly active supported propene polymerization catalysts. [] These catalysts are synthesized by first reacting a magnesium dialkyl complex with this compound. This reaction forms a precursor complex that is then precipitated with silicon tetrachloride (SiCl4). This precipitate acts as a support material, which is subsequently activated with titanium tetrachloride (TiCl4) and diisobutyl phthalate to yield the final catalyst. [] The steric hindrance provided by this compound is likely important in controlling the morphology and reactivity of the resulting catalyst.
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